molecular formula C6H9F3O B1295872 1,1,1-Trifluoro-2-hexanone CAS No. 360-34-9

1,1,1-Trifluoro-2-hexanone

Cat. No. B1295872
CAS RN: 360-34-9
M. Wt: 154.13 g/mol
InChI Key: HGANPMZHRFOEDM-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-hexanone is a fluorinated organic compound that is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of fluorine atoms in the molecule can significantly alter its physical and chemical properties, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated organic compounds can be challenging due to the reactivity of fluorine. However, research has shown that tertiary trifluoroborate salts can be used in Suzuki-Miyaura and Chan-Evans-Lam coupling reactions to construct complex fluorinated structures, such as 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which may share some synthetic pathways with 1,1,1-trifluoro-2-hexanone .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often unique due to the strong electronegativity of fluorine. For example, hexafluorocyclohexane exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms, which could be relevant when considering the molecular structure of 1,1,1-trifluoro-2-hexanone .

Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions, including the addition of hexafluorobut-2-yne to coordinated dienes, which demonstrates the reactivity of fluorinated alkynes and their potential to form complex structures . This reactivity might be extrapolated to the behavior of 1,1,1-trifluoro-2-hexanone in similar reaction environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,1-trifluoro-2-hexanone can be inferred from related compounds. For instance, the intramolecular hydrogen bonding and keto-enol content of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been studied, revealing insights into the conformational stability and hydrogen bond strength of such molecules . Similarly, the vibrational spectra of 1,1,1-trifluoro-2,4-pentanedione have been analyzed, providing information on the hydrogen bond strength and the impact of fluorine substitution on vibrational modes .

Relevant Case Studies

Case studies involving the synthesis and characterization of fluorinated compounds, such as the preparation of hexafluoroheptane-2,4,6-trione and the study of molecular and crystal structures of fluorinated indanones , provide valuable insights into the behavior of 1,1,1-trifluoro-2-hexanone. These studies highlight the peculiar tautomeric features and the influence of fluorine on the molecular geometry and reactivity of such compounds.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

1,1,1-Trifluoro-2-hexanone and its derivatives have been studied using nuclear magnetic resonance (NMR). For instance, Kiehlmann, Menon, and Mcgillivray (1973) explored hydrogen bonding in various trifluoro compounds, including 1,1,1-trifluoro-2-hydroxy-6-methyl-4-heptanone, through proton and fluorine NMR measurements (Kiehlmann et al., 1973).

Organic Synthesis and Chemical Reactions

1,1,1-Trifluoro-2-hexanone is a valuable compound in organic synthesis. Hou et al. (2002) demonstrated its utility in the Wacker oxidation process, where the oxidation of 1-hexene was significantly enhanced in a mixed solvent system (Hou et al., 2002). Pletnev, Bargamova, and Knunyants (1981) studied its reaction with phenylhydrazine, leading to the formation of various phenylhydrazone groups (Pletnev et al., 1981).

Molecular Structure and Intramolecular Bonding

Research has also focused on the conformation, molecular structure, and intramolecular hydrogen bonding of 1,1,1-trifluoro-2-hexanone derivatives. For example, Vakili et al. (2012) investigated these aspects of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione using density functional theory calculations and experimental spectroscopies (Vakili et al., 2012).

Luminescence and Photocatalysis

The compound has applications in luminescence studies and photocatalysis. Martín‐Ramos et al. (2013) synthesized ytterbium(III) beta-diketonate complexes with 1,1,1-trifluoro-2-hexanone derivatives and studied their NIR-luminescence (Martín‐Ramos et al., 2013). Huang et al. (2015) explored its use in visible-light-induced photocatalysis, demonstrating the synthesis of β-trifluoromethyl ketones (Huang et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANPMZHRFOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285672
Record name 1,1,1-Trifluoro-2-hexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-2-hexanone

CAS RN

360-34-9
Record name 1,1,1-Trifluoro-2-hexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone,1,1-trifluoro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoro-2-hexanone
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Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 9.12 g (380 mM) of magnesium into 120 ml of ether, and 49.32 g (360 mM) of butyl bromide dissolved in 30 ml of ether was added thereto, followed by 1.5 hours of heat refluxing. After cooling by standing and with ice, 13.68 g (120 mM) of trifluoroacetic acid dissolved in 30 ml of ether was added. After being stirred for 7 hours under cooling with ice, the system was subjected to hydrolysis with addition of hydrochloric acid, followed by extraction with ether and drying of the resultant ether layer with anhydrous sodium sulfate. The dried product was distilled under normal pressure to obtain 9.46 g of 1,1,1-trifluoro-2-hexanone. Yield: 47%.
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
49.32 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
T NAGAI, T MIKI, I KUMADAKI - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
In the presence of aluminum chloride, 1, 1, 1-trifluoro-2-hexanone reacts as an enophile with several allyl compounds to give trifluoromethylated homoallyl alcohols. α, α, α-…
Number of citations: 14 www.jstage.jst.go.jp
永井隆文, 三木卓一, 熊懐稜丸 - CHEMICAL & PHARMACEUTICAL …, 1986 - cir.nii.ac.jp
In the presence of aluminum chloride, 1, 1, 1-trifluoro-2-hexanone reacts as an enophile with several allyl compounds to give trifluoromethylated homoallyl alcohols. α, α, α-…
Number of citations: 0 cir.nii.ac.jp
SL Johnson, MK Hilinski - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[360‐34‐9] C 6 H 9 F 3 O (MW 154.13) InChI = 1S/C6H9F3O/c1‐2‐3‐4‐5(10)6(7,8)9/h2‐4H2,1H3 InChIKey = HGANPMZHRFOEDM‐UHFFFAOYSA‐N (hydroxylation catalyst for …
Number of citations: 0 onlinelibrary.wiley.com
DJ Burton, GA Wheaton - Journal of the American Chemical …, 1974 - ACS Publications
(9) CW Rees and CE Smithen, J. Chem. Soc., 938 (1964). fluoroacetate in the presence of 9, 10-phenanthrene quinone gave a hydroxy ketone which might possibly be a …
Number of citations: 23 pubs.acs.org
永井隆文, 西岡吾朗, 小山まゆみ, 安藤章… - Chemical and …, 1992 - jlc.jst.go.jp
In the course of our study on the ene reaction of trifluoromethyl ketones, a trifluoromethyl group has been observed to behave as a larger substituent than commonly believed in the …
Number of citations: 2 jlc.jst.go.jp
SML Chen, CV Grudzinskas - The Journal of Organic Chemistry, 1980 - ACS Publications
The 16-CF3,-CHF2,-CH2F, and-CH2C1 derivatives of dl-15-deoxy-16-hydroxyprostaglandin E2 (8a, 8b, 8c, and 8d, respectively) were prepared by conjugate addition of the …
Number of citations: 23 pubs.acs.org
T Nagai, G NISHIOKA, M KOYAMA, A ANDO… - Chemical and …, 1992 - jstage.jst.go.jp
In the course of our study on the ene reaction of trifluoromethyl ketones, a trifluoromethyl group has been observed to behave as a larger substituent than commonly believed in the …
Number of citations: 19 www.jstage.jst.go.jp
EG Janzen, YK Zhang, M Arimura - The Journal of Organic …, 1995 - ACS Publications
A new five-membered ring nitrone, 5, 5-dimethyl-2-(trifluoromethyl)-l-pyrroline IV-oxide (2-TFD-MPO), is synthesized for the purpose of spin trapping in free radical biology. Most of the …
Number of citations: 45 pubs.acs.org
J Fayos, D Lokensgard, J Clardy, RJ Cole… - Journal of the …, 1974 - ACS Publications
The C (21+ 0 (26) and C (28+ 0 (27) bond distances are 1.44 (1) and 1.45 (1) A, respectively, while the 0 (26+ 0 (27) bond distance is 1.52 (1) A. The C (21+ 0 (26+ 0 (27+ 0 (28) …
Number of citations: 127 pubs.acs.org
T NAGAI, I KUMADAKI - Journal of Synthetic Organic Chemistry …, 1991 - jstage.jst.go.jp
Trifluoromethyl carbonyl compounds were found to react as a good enophile due to the high electronegativity of a trifluoromethyl group. Thus, hexafluoroacetone reacts with terminal …
Number of citations: 10 www.jstage.jst.go.jp

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